MAO-B Inhibitory Potency in Recombinant Human Enzyme Assay
In a recombinant human MAO-B fluorescence-based assay, a closely related analog—N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide—demonstrated measurable MAO-B inhibition [1]. While direct head-to-head data for CAS 941910-96-9 against this specific comparator are not publicly available, the structural distinction (4-butoxybenzamide vs. ethanesulfonamide) is expected to influence both potency and selectivity . Users should benchmark CAS 941910-96-9 against the ethanesulfonamide analog in their own MAO-B assay to quantify the impact of the benzamide substitution on inhibitory activity.
| Evidence Dimension | MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported in peer-reviewed literature or authoritative databases |
| Comparator Or Baseline | N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 941955-40-4); IC50 data available in BindingDB |
| Quantified Difference | Cannot be calculated; direct comparative data absent |
| Conditions | Recombinant human MAO-B; fluorescence-based kynuramine conversion assay; 20 min incubation |
Why This Matters
MAO-B is a validated therapeutic target for Parkinson's disease, and profiling differential potency between the benzamide and sulfonamide series can guide lead optimization or chemical probe selection.
- [1] BindingDB. BDBM50450832 (CHEMBL4202590). IC50 data for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide against human MAO-B. View Source
